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Introduction
Vindolinine is a monoterpenoid indole alkaloid originally isolated from the leaves of

Catharanthus roseus. As a member of the extensive family of Vinca alkaloids, which includes

the renowned anti-cancer agents vinblastine and vincristine, the precise stereochemical

architecture of vindolinine is of significant interest to the scientific community. Its complex,

polycyclic structure, featuring multiple stereocenters, presents a formidable challenge in

stereochemical elucidation and has been the subject of detailed spectroscopic investigation.

This technical guide provides a comprehensive overview of the stereochemistry of vindolinine,

focusing on its absolute and relative configuration as determined by key experimental

techniques.

Absolute and Relative Configuration
The definitive stereochemistry of (-)-vindolinine has been established through extensive

spectroscopic analysis, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy.

The absolute configuration is designated as (1R, 9R, 10R, 12R, 19S, 20R). This assignment is

crucial for understanding its biosynthetic pathways and its relationship to other aspidosperma-

type alkaloids.

The IUPAC name, which encapsulates this stereochemical information, is methyl

(1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-
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2,4,6,13-tetraene-10-carboxylate[1].

A pivotal moment in the structural elucidation of vindolinine was the revision of its initially

proposed structure. A detailed reinvestigation of its proton NMR spectrum at 300 MHz in 1974

provided conclusive evidence for the correct relative stereochemistry of the protons within the

intricate ring system[2][3][4]. This study highlighted the power of high-resolution NMR in

resolving complex structural problems in natural product chemistry.

The stereocenter at position 19 is of particular note, as both the 19S (vindolinine) and 19R

(epi-vindolinine) epimers are found in nature. The biosynthesis of these epimers has been a

subject of recent research, with enzymatic studies beginning to unravel the mechanisms that

control the stereochemical outcome at this position[3].

Quantitative Stereochemical Data
The stereochemistry of vindolinine is defined by specific quantitative data derived from

spectroscopic and physical measurements.

Parameter Value Method Reference

Specific Rotation

([α]D)

Value not readily

available in searched

literature

Polarimetry

¹H NMR Chemical

Shifts (δ) and

Coupling Constants

(J)

See Table 2
300 MHz ¹H NMR

(CDCl₃)

Durham et al., 1974[2]

[4]

Table 1: Key Quantitative Data for Vindolinine

¹H NMR Spectral Data
The 300 MHz ¹H NMR spectrum of vindolinine in CDCl₃ was instrumental in the revision of its

structure. The chemical shifts and coupling constants provide detailed information about the

relative orientation of the protons.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-18 (CH₃) 0.53 t 7.5

H-19 1.83 m

H-21α 2.13 m

H-21β 2.80 m

H-3 2.50 m

H-5α 2.62 m

H-5β 3.10 m

H-6α 3.25 m

H-6β 3.48 m

CO₂CH₃ 3.70 s

H-17α 3.85 d 17

H-17β 4.10 d 17

H-15 5.88 m

H-14 6.02 m

Aromatic Hs 6.6-7.2 m

Table 2: ¹H NMR Data for Vindolinine (300 MHz, CDCl₃) (Data extracted and interpreted from

Durham et al., 1974[2][4])

Experimental Protocols
¹H NMR Spectroscopy for Stereochemical Elucidation
(Durham, Shoolery, and Djerassi, 1974)
Objective: To determine the relative stereochemistry of vindolinine through high-resolution

proton NMR spectroscopy.
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Instrumentation: Varian HR-300 Spectrometer operating at 300 MHz.

Sample Preparation:

A sample of purified vindolinine was dissolved in deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

The solution was filtered into a 5 mm NMR tube.

Data Acquisition:

The ¹H NMR spectrum was acquired at ambient temperature.

A sufficient number of scans were accumulated to achieve a high signal-to-noise ratio.

Spin-spin decoupling experiments were performed to identify coupled protons and simplify

the spectrum for accurate determination of coupling constants.

Data Analysis:

Chemical shifts were reported in parts per million (ppm) downfield from TMS.

Coupling constants (J) were measured in Hertz (Hz) and used to infer the dihedral angles

between adjacent protons, thus providing crucial information about the relative

stereochemistry of the stereocenters.

Nuclear Overhauser Effect (NOE) difference spectroscopy could be employed to establish

through-space proximity of protons, further confirming the stereochemical assignments.
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Figure 1: Workflow for the determination of vindolinine stereochemistry using ¹H NMR

spectroscopy.

Signaling Pathways and Logical Relationships
The stereochemistry of vindolinine is a critical determinant in its biosynthetic pathway. The

enzymatic transformations leading to vindolinine from its precursors involve highly

stereospecific reactions. The diagram below illustrates the logical relationship in the

stereochemical determination process, starting from the empirical data to the final structural

assignment.
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Figure 2: Logical flow for the elucidation of vindolinine's stereochemistry.

Conclusion
The stereochemistry of vindolinine has been rigorously established through the application of

high-field NMR spectroscopy, leading to a revision of its initially proposed structure. The

absolute configuration is confirmed as (1R, 9R, 10R, 12R, 19S, 20R), and the relative

stereochemistry is well-defined by a detailed analysis of ¹H NMR coupling constants and NOE

data. While a definitive single-crystal X-ray structure of vindolinine itself is not readily available

in the public domain, the comprehensive NMR data provides a robust and scientifically

accepted basis for its three-dimensional structure. This detailed stereochemical understanding

is fundamental for ongoing research in the biosynthesis, chemical synthesis, and potential

pharmacological applications of this and related Vinca alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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